molecular formula C13H20O B12659030 (2-(Pentyloxy)ethyl)benzene CAS No. 93804-60-5

(2-(Pentyloxy)ethyl)benzene

Cat. No.: B12659030
CAS No.: 93804-60-5
M. Wt: 192.30 g/mol
InChI Key: HNIRLTDJIGVHOG-UHFFFAOYSA-N
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Description

(2-(Pentyloxy)ethyl)benzene is an organic compound characterized by a benzene ring substituted with a pentyloxy group and an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentyloxy)ethyl)benzene typically involves the alkylation of benzene with a pentyloxyethyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The general reaction scheme is as follows: [ \text{C₆H₆ + R-O-(CH₂)₂-Cl} \xrightarrow{AlCl₃} \text{C₆H₅-CH₂-CH₂-O-R} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to form the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation can occur on the benzene ring. For example, nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) yields nitro-(2-(Pentyloxy)ethyl)benzene.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃

    Reduction: H₂/Pd-C

    Substitution: HNO₃/H₂SO₄ for nitration, SO₃/H₂SO₄ for sulfonation, Br₂/FeBr₃ for bromination

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

(2-(Pentyloxy)ethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-(Pentyloxy)ethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The pentyloxy group can influence the electron density of the benzene ring, affecting its reactivity and interaction with other molecules.

Comparison with Similar Compounds

    (2-(Cyclohexyloxy)ethyl)benzene: Similar structure but with a cyclohexyloxy group instead of a pentyloxy group.

    (2-(Methoxy)ethyl)benzene: Contains a methoxy group instead of a pentyloxy group.

    (2-(Butoxy)ethyl)benzene: Contains a butoxy group instead of a pentyloxy group.

Uniqueness: (2-(Pentyloxy)ethyl)benzene is unique due to the presence of the pentyloxy group, which can impart different physical and chemical properties compared to its analogs

Properties

CAS No.

93804-60-5

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

2-pentoxyethylbenzene

InChI

InChI=1S/C13H20O/c1-2-3-7-11-14-12-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3

InChI Key

HNIRLTDJIGVHOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCCC1=CC=CC=C1

Origin of Product

United States

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